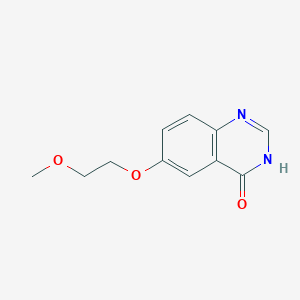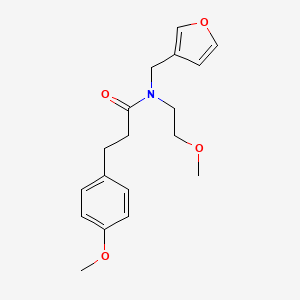
6-(2-Methoxyethoxy)quinazolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its ring structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)quinazolin-4-OL typically involves the reaction of 2-aminobenzamide with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the quinazoline ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)quinazolin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a wide range of substituted quinazoline compounds .
Scientific Research Applications
6-(2-Methoxyethoxy)quinazolin-4-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Comparison with Similar Compounds
Similar Compounds
6,7-Bis(2-methoxyethoxy)quinazolin-4-one: This compound has similar structural features but with additional methoxyethoxy groups, which may alter its chemical and biological properties.
6-Ethoxy-2-methylquinolin-4-ol:
Uniqueness
6-(2-Methoxyethoxy)quinazolin-4-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-(2-methoxyethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLOWQRJIOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)


![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2878015.png)
![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)



![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2878025.png)
